molecular formula C15H25N3O8S B133742 Glutathione glycylethyl ester CAS No. 145356-41-8

Glutathione glycylethyl ester

Cat. No. B133742
M. Wt: 407.4 g/mol
InChI Key: HWLDEBICSINTBN-UTLUCORTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutathione glycylethyl ester (GEE) is a derivative of glutathione, which is a tripeptide composed of cysteine, glycine, and glutamate. Glutathione is a potent antioxidant that plays a crucial role in protecting cells from oxidative stress. GEE is a lipophilic compound that has been shown to have superior bioavailability and cellular uptake when compared to glutathione.

Mechanism Of Action

Glutathione glycylethyl ester is thought to exert its effects through the modulation of cellular redox status. It has been shown to increase intracellular glutathione levels, which can protect cells from oxidative stress and DNA damage. Glutathione glycylethyl ester has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.

Biochemical And Physiological Effects

Glutathione glycylethyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to increase glutathione levels in a variety of cell types, including liver, brain, and muscle cells. Glutathione glycylethyl ester has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, Glutathione glycylethyl ester has been shown to improve exercise performance and reduce muscle damage in athletes.

Advantages And Limitations For Lab Experiments

One advantage of using Glutathione glycylethyl ester in lab experiments is its superior bioavailability and cellular uptake when compared to glutathione. This can make it easier to study the effects of glutathione on cellular processes. However, one limitation of using Glutathione glycylethyl ester is that it is a lipophilic compound, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are a number of future directions for research on Glutathione glycylethyl ester. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Glutathione glycylethyl ester has been shown to have neuroprotective properties and may be able to slow the progression of these diseases. Additionally, Glutathione glycylethyl ester may have potential applications in the treatment of cancer. It has been shown to have anti-cancer effects in animal models and may be able to enhance the efficacy of chemotherapy drugs. Finally, Glutathione glycylethyl ester may have applications in the field of sports medicine. It has been shown to improve exercise performance and reduce muscle damage in athletes, and may be able to enhance recovery time after injury.

Synthesis Methods

Glutathione glycylethyl ester can be synthesized through the esterification of glutathione with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting Glutathione glycylethyl ester can be purified using column chromatography or recrystallization.

Scientific Research Applications

Glutathione glycylethyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Glutathione glycylethyl ester has also been investigated for its ability to enhance athletic performance and improve recovery time.

properties

CAS RN

145356-41-8

Product Name

Glutathione glycylethyl ester

Molecular Formula

C15H25N3O8S

Molecular Weight

407.4 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-[(2R)-2-hydroxypropanoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C15H25N3O8S/c1-3-26-12(22)6-17-14(24)10(7-27-15(25)8(2)19)18-13(23)9(16)4-5-11(20)21/h8-10,19H,3-7,16H2,1-2H3,(H,17,24)(H,18,23)(H,20,21)/t8-,9+,10+/m1/s1

InChI Key

HWLDEBICSINTBN-UTLUCORTSA-N

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CSC(=O)[C@@H](C)O)NC(=O)[C@H](CCC(=O)O)N

SMILES

CCOC(=O)CNC(=O)C(CSC(=O)C(C)O)NC(=O)C(CCC(=O)O)N

Canonical SMILES

CCOC(=O)CNC(=O)C(CSC(=O)C(C)O)NC(=O)C(CCC(=O)O)N

Other CAS RN

145356-41-8

sequence

EXG

synonyms

glutathione glycylethyl ester
GSH-(glycyl)ethyl ester
GSH-Et

Origin of Product

United States

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